Esculentin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Esculentin is a compound derived from the antimicrobial peptide this compound, which is found in the skin secretions of certain amphibians. This compound has garnered significant interest due to its potent antimicrobial properties and potential therapeutic applications. This compound exhibits a broad spectrum of activity against various pathogens, making it a promising candidate for the development of new antimicrobial agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Esculentin typically involves the incorporation of specific amino acid residues to enhance its antimicrobial activity. . The synthetic process often includes solid-phase peptide synthesis (SPPS) techniques, followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology to produce the peptide in large quantities. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli, followed by fermentation, extraction, and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Esculentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and bioavailability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxidative modifications.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace certain groups within the peptide structure.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial activity, increased stability, and improved pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Esculentin has a wide range of scientific research applications, including:

Chemistry: Used as a template for designing new antimicrobial peptides with improved properties.

Biology: Studied for its role in the innate immune response of amphibians and its potential as a natural defense mechanism.

Medicine: Investigated for its therapeutic potential in treating bacterial infections, wound healing, and as an alternative to conventional antibiotics.

Wirkmechanismus

The mechanism of action of Esculentin involves its interaction with microbial cell membranes, leading to membrane disruption and cell lysis. The peptide’s amphipathic nature allows it to insert into the lipid bilayer of the membrane, forming pores that compromise membrane integrity. This results in the leakage of cellular contents and ultimately cell death. Additionally, this compound may interact with intracellular targets, further enhancing its antimicrobial efficacy .

Vergleich Mit ähnlichen Verbindungen

Brevinins: Another class of antimicrobial peptides found in amphibian skin secretions.

Dermaseptins: Peptides with broad-spectrum antimicrobial activity.

Magainins: Peptides known for their potent activity against a wide range of pathogens.

Comparison: Esculentin is unique in its ability to rapidly disrupt microbial membranes while exhibiting low toxicity towards mammalian cells. This distinguishes it from other similar compounds, which may have higher toxicity or lower efficacy against certain pathogens .

Eigenschaften

CAS-Nummer |

131889-89-9 |

|---|---|

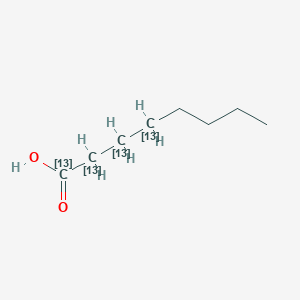

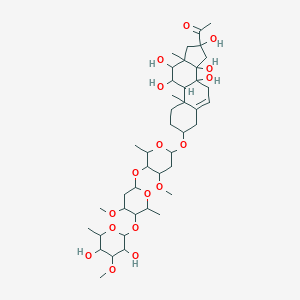

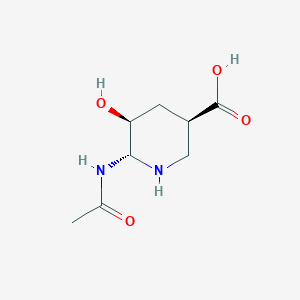

Molekularformel |

C42H68O17 |

Molekulargewicht |

845 g/mol |

IUPAC-Name |

1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |

InChI |

InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |

InChI-Schlüssel |

DPMVYTYRMGJDQQ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

Synonyme |

esculentin esculentin steroid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)

![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)